Tosylphenylalanyl chloromethyl ketone
Overview
Description
Irreversible chymotrypsin inhibitor and SMase inhibitor. Inhibits the activation of PDK1-dependent AGC kinases. Selectively inhibits RSK, Akt and S6K1. Shows antitumor effects in vivo. Centrally active.
Tosyl phenylalanyl chloromethyl ketone (TPCK) is an irreversible inhibitor of chymotrypsin-like proteases that has been shown to affect cell proliferation, apoptosis, and tumorigenesis. It can disrupt PDK1 signaling to the AGC kinases, Akt, S6K1, and RSK, as well as MSK1 and MSK2.2 TPCK also inhibits superoxide production and suppresses neutrophil respiratory burst.
N-tosyl-L-phenylalanyl chloromethyl ketone is the N-tosyl derivative of L-phenylalanyl chloromethyl ketone. It has a role as an alkylating agent and a serine proteinase inhibitor. It is a sulfonamide and an alpha-chloroketone. It contains a L-phenylalanyl group.
An inhibitor of Serine Endopeptidases. Acts as alkylating agent and is known to interfere with the translation process.
Scientific research applications
1. Enzyme Modification and Inhibition
TPCK is known to be an irreversible modifier of histidine located in the catalytic triad of chymotrypsin and is used to study its effects on enzymes such as butyrylcholinesterase (BChE). It was discovered that TPCK does not modify the desensitized BChE but rather acts as a reversible inhibitor, indicating its role in modifying enzyme activity and structure (Çokuğraş, Cengiz & Tezcan, 2004).
2. Neuroprotection and Apoptosis Inhibition
Studies have shown that TPCK possesses neuroprotective qualities. It's been demonstrated to reduce the increase in caspase-3 and Bcl-2 caused by brain injury in newborn rats. This suggests its potential in neuroprotection by impacting the apoptotic pathways, highlighting its relevance in studying brain injuries and neurodegenerative diseases (Feng & Leblanc, 2002).
3. Apoptosis Research Tool
TPCK is extensively utilized as a tool in apoptosis research. It has been used to probe the role of proteases in cell death, showing that while it blocks some apoptotic changes, it induces others. This dual nature makes it a valuable tool for understanding the complex pathways involved in apoptosis (Fábián et al., 2009).
4. Inhibition of NF-kappaB Activation
TPCK has been reported to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a protein complex that plays a crucial role in inflammation and immune responses. It achieves this by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA, suggesting its potential utility in studying and treating inflammatory diseases (Ha et al., 2009).
5. Chemotherapy and Cancer Research
TPCK-induced apoptosis has been observed in certain cancer cell lines, such as human colorectal carcinoma cells. It's shown that TPCK's apoptotic function is p53-dependent, and it promotes the dephosphorylation of p53 on certain serine residues, which is essential for its apoptotic function. This suggests TPCK's potential application in cancer research, particularly in understanding the mechanisms of chemotherapy-induced cell death (Kim et al., 2003).
6. Chemical Synthesis and Catalysis
TPCK has also found use in chemical synthesis, particularly in the synthesis of aryl ketones via catalysis. Its use in facilitating catalytic reactions highlights its role in synthetic chemistry and the development of new compounds for various applications (Wang et al., 2018).
properties
IUPAC Name |
N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUQNUAYKLCRME-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883376 | |
Record name | Tosylphenylalanyl chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56423152 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tosylphenylalanyl chloromethyl ketone | |
CAS RN |
402-71-1 | |
Record name | Nα-Tosyl-L-phenylalanine chloromethyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosylphenylalanyl chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPCK | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tosylphenylalanyl chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P598716LJT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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